4-Chloro-3-nitrobenzenesulfonic acid

Description

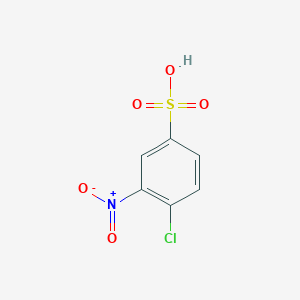

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKWNMFDAOACCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059519 | |

| Record name | Benzenesulfonic acid, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-18-6 | |

| Record name | 4-Chloro-3-nitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-chloro-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-nitrobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-chloro-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3-nitrobenzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B8TXV456R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chloro-3-nitrobenzenesulfonic acid chemical properties

An In-Depth Technical Guide to 4-Chloro-3-nitrobenzenesulfonic Acid: Properties, Synthesis, and Reactivity

Introduction

This compound (CAS No. 121-18-6) is a highly versatile aromatic organic compound that serves as a critical intermediate in various industrial syntheses. Its molecular structure, featuring a benzene ring substituted with a chlorine atom, a nitro group, and a sulfonic acid group, provides a unique combination of reactive sites. This trifunctional nature makes it an invaluable building block, particularly in the manufacturing of dyes and in the development of pharmaceutical agents. This guide offers a comprehensive overview of its chemical properties, detailed synthesis protocols, core reactivity principles, and key applications, providing researchers and drug development professionals with a practical understanding of this important chemical entity.

Physicochemical and Spectroscopic Profile

This compound typically appears as white flaky crystals and is easily soluble in water. This high water solubility, conferred by the sulfonic acid group, is a crucial property for many of its applications, especially in dye synthesis.

Core Properties

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Reference |

| CAS Number | 121-18-6 | |

| Molecular Formula | C₆H₄ClNO₅S | |

| Molar Mass | 237.62 g/mol | |

| Appearance | White Flake Crystal | |

| Melting Point | 114-115 °C | |

| Solubility | Easily soluble in water | |

| pKa (Predicted) | -1.44 ± 0.50 | |

| Storage | Sealed in dry, room temperature conditions |

Spectroscopic Characterization

Structural confirmation and purity assessment of this compound are typically achieved through standard spectroscopic methods. While specific spectra are dependent on the acquisition conditions, reference data are available in various databases.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the aromatic substitution pattern and the integrity of the carbon skeleton.

-

Infrared (IR) Spectroscopy : IR spectra will show characteristic absorption bands for the sulfonic acid (S=O), nitro (N=O), and C-Cl functional groups.

-

Mass Spectrometry (MS) : MS is employed to verify the molecular weight and fragmentation pattern of the compound.

Synthesis of this compound

The industrial and laboratory synthesis of this compound is a prime example of electrophilic aromatic substitution, where the regioselectivity is dictated by the directing effects of the substituents on the aromatic ring. The most common and logical pathway involves the nitration of p-chlorobenzenesulfonic acid. An alternative, though less direct, route begins with chlorobenzene.

Causality of the Synthetic Route: Nitration of p-Chlorobenzenesulfonic Acid

The choice to nitrate p-chlorobenzenesulfonic acid is based on fundamental principles of electrophilic aromatic substitution:

-

Starting Material : p-Chlorobenzenesulfonic acid already possesses the chloro and sulfonic acid groups in the desired 1,4-para arrangement.

-

Directing Effects : The chlorine atom is an ortho-, para-director, while the sulfonic acid group (-SO₃H) is a strong deactivating, meta-director. When both are present, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho to the chlorine and meta to the sulfonic acid group. This leads to the desired 2-nitro (or, by IUPAC naming, 3-nitro) substitution product.

Experimental Protocol: Synthesis via Nitration

The following protocol is a synthesized methodology based on established procedures for the nitration of chlorobenzenesulfonic acid derivatives.

Workflow for the Synthesis of this compound

Caption: Workflow for the nitration of p-chlorobenzenesulfonic acid.

Methodology:

-

Charging the Reactor : In a suitable reaction vessel equipped with a stirrer and temperature control, add p-chlorobenzenesulfonic acid to 98% sulfuric acid.

-

Cooling : Stir the mixture and cool it to 20°C.

-

Nitrating Agent Addition : While maintaining vigorous stirring, slowly add a 67% nitric acid solution. The temperature should be carefully controlled during the addition.

-

Reaction : After the addition is complete, allow the reaction to proceed at 40°C for approximately 30-60 minutes.

-

Work-up : The product is isolated from the reaction mixture through a sequence of salting out (to decrease its solubility in the aqueous acidic medium), followed by filtration.

-

Purification : The collected solid is then subjected to acidification and a final filtration to yield the purified product.

Chemical Reactivity: A Hub for Nucleophilic Aromatic Substitution

The reactivity of this compound is dominated by the interplay of its three functional groups. The chlorine atom, typically unreactive on an aromatic ring, is highly activated towards nucleophilic aromatic substitution (SNAr).

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step process:

-

Nucleophilic Attack : A strong nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

-

Leaving Group Departure : The aromaticity of the ring is restored by the elimination of the chloride ion.

The viability of this reaction is critically dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. In this molecule, both the nitro group (ortho) and the sulfonic acid group (para) are powerful EWGs. They activate the ring towards nucleophilic attack and, crucially, stabilize the negatively charged Meisenheimer intermediate through resonance, delocalizing the charge onto the oxygen atoms of the nitro and sulfonic acid groups. This stabilization is the causal factor for the high reactivity of the chlorine atom. A meta-positioned EWG, in contrast, cannot provide this resonance stabilization, rendering the leaving group far less reactive.

// Reactants reactant [label=<

This compound

]; nucleophile [label="Nu⁻"];

// Intermediate meisenheimer [label=<

Resonance-Stabilized Intermediate

];

// Products product [label=<

Substituted Product

]; leaving_group [label="Cl⁻"];

// Arrows reactant -> meisenheimer [label="+ Nu⁻ (Attack)"]; meisenheimer -> product [label="- Cl⁻ (Elimination)"]; product -> leaving_group [style=invis]; // for layout }

4-Chloro-3-nitrobenzenesulfonic acid molecular structure

An In-depth Technical Guide to the Molecular Structure and Utility of 4-Chloro-3-nitrobenzenesulfonic Acid

Abstract

This compound (CAS No. 121-18-6) is a polysubstituted aromatic compound of significant industrial importance.[1][2][3] Its molecular architecture, featuring a sulfonic acid group, a nitro group, and a chlorine atom strategically positioned on a benzene ring, imparts a unique combination of reactivity and functionality. This guide provides a detailed examination of its molecular structure, physicochemical properties, synthesis, and chemical reactivity. We will explore the mechanistic basis for its primary application as a crucial intermediate in the synthesis of azo dyes and pigments, and touch upon its broader utility as a versatile building block in organic synthesis, including potential pathways to pharmaceutical precursors. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development who require a comprehensive understanding of this pivotal chemical intermediate.

Molecular Structure and Physicochemical Properties

The chemical identity and behavior of this compound are dictated by the interplay of its three functional groups attached to the aromatic core. Its formal IUPAC name is this compound.[1]

-

Benzene Ring: The central scaffold is a stable aromatic benzene ring.

-

Sulfonic Acid Group (-SO₃H): This is a strongly electron-withdrawing and acidic group. It confers high water solubility to the molecule, a critical property for its application in aqueous dyeing processes.[4][5]

-

Chlorine Atom (-Cl): Located at position 4 (para) relative to the sulfonic acid group, the chlorine atom is an electron-withdrawing group via induction but a weak deactivator for electrophilic aromatic substitution.

-

Nitro Group (-NO₂): Positioned at position 3 (meta) to the sulfonic acid group, the nitro group is a very strong electron-withdrawing and deactivating group. Its presence significantly influences the electron density of the aromatic ring and serves as a key functional handle for subsequent chemical transformations.[6]

The specific arrangement of these substituents governs the molecule's reactivity, particularly in electrophilic substitution reactions and nucleophilic transformations.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 121-18-6 | [1][2][3] |

| Molecular Formula | C₆H₄ClNO₅S | [1][2] |

| Molecular Weight | 237.62 g/mol | [1][2][4] |

| Appearance | White flaky crystals | [2][4][7] |

| Solubility | Highly soluble in water | [2][4][7] |

| Melting Point | 114-115 °C | [2] |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)O)[O-])Cl | [1] |

| InChIKey | RPKWNMFDAOACCX-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

The most common industrial synthesis of this compound is achieved through the nitration of p-chlorobenzenesulfonic acid.[2][4] This method can also be performed as a one-pot reaction starting from chlorobenzene.

Causality in Experimental Design

The synthesis involves a sequence of electrophilic aromatic substitution reactions. Initially, chlorobenzene is sulfonated to produce the intermediate, p-chlorobenzenesulfonic acid. The chloro and sulfonic acid groups are para to each other. In the subsequent nitration step, these existing substituents direct the incoming electrophile (the nitronium ion, NO₂⁺). The sulfonic acid group is a meta-director, while the chlorine atom is an ortho-, para-director. The directing influence of the chlorine atom to the positions ortho to it, combined with the meta-directing effect of the sulfonic acid group, results in the preferential placement of the nitro group at the position adjacent to the chlorine and meta to the sulfonic acid group.

Controlling the reaction temperature is critical. The initial sulfonation is often performed at an elevated temperature to ensure completion.[8] Conversely, the nitration step requires cooling (typically 15-20°C) to manage the exothermic nature of the reaction, prevent over-nitration (dinitration), and minimize the formation of unwanted isomers.[8]

Detailed Experimental Protocol: Synthesis from Chlorobenzene

The following protocol is adapted from established laboratory procedures for the preparation of this compound.[8]

Materials:

-

Chlorobenzene

-

100% Sulfuric acid (H₂SO₄)

-

Oleum (20% SO₃)

-

Fuming nitric acid (HNO₃, sp. gr. 1.52)

-

Saturated sodium chloride (brine) solution

-

Ice

Procedure:

-

Sulfonation: In a round-bottomed flask equipped with a mechanical stirrer and thermometer, combine 220g of 100% sulfuric acid and 125g of oleum.

-

While stirring, slowly add 112.5g (1 mole) of chlorobenzene over approximately 30 minutes. The temperature will rise to 70-80°C.

-

After the addition is complete, heat the mixture to boiling and continue stirring for about 2 hours, or until a test sample diluted with water shows no oily droplets of unreacted chlorobenzene. This ensures the formation of p-chlorobenzenesulfonic acid.

-

Nitration: Cool the reaction mixture in an ice bath to below 20°C.

-

Slowly add 65g of fuming nitric acid dropwise over 1.5-2 hours. Critically, maintain the internal temperature between 15°C and 20°C throughout the addition to control the reaction.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 3-4 hours. The product may begin to crystallize, forming a thick paste.

-

Isolation and Workup: Prepare a cooled mixture of 1 liter of saturated brine solution and 500 ml of water. Pour the reaction paste into this solution with stirring.

-

The product precipitates as its sodium salt (sodium 4-chloro-3-nitrobenzenesulfonate).

-

Filter the precipitate using a Buchner funnel and wash the filter cake with a small amount of cold brine solution.

-

To obtain the free acid, the sodium salt can be redissolved in hot water and acidified, followed by recrystallization.

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound stems from its versatile chemical reactivity, which allows it to serve as a foundational building block in multi-step syntheses.[6]

Key Transformations for Dye Synthesis

The primary industrial application is in the manufacturing of azo dyes.[6] This process leverages the nitro group as a precursor to an amino group, which can then be converted into a highly reactive diazonium salt.

-

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine (-NH₂) using various reducing agents, such as iron powder in an acidic medium or catalytic hydrogenation. This reaction yields 4-amino-3-chlorobenzenesulfonic acid.

-

Diazotization: The resulting aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt.[4] This intermediate is highly electrophilic.

-

Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling component (e.g., a phenol, naphthol, or aromatic amine). This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which is a chromophore responsible for the intense color of azo dyes.[4]

The sulfonic acid group remains on the molecule throughout this sequence, ensuring the final dye product retains water solubility, which is essential for textile dyeing applications.[5]

Sources

- 1. Benzenesulfonic acid, 4-chloro-3-nitro- | C6H4ClNO5S | CID 67132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Buy this compound | 121-18-6 [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 121-18-6 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

4-Chloro-3-nitrobenzenesulfonic acid CAS number 121-18-6

An In-Depth Technical Guide to 4-Chloro-3-nitrobenzenesulfonic Acid (CAS 121-18-6)

Executive Summary

This compound is a pivotal chemical intermediate, indispensable to the dye manufacturing industry and a versatile building block in broader organic synthesis.[1][2] Its unique molecular architecture, featuring a sulfonic acid group, a nitro group, and a chlorine atom on a benzene ring, confers a specific reactivity profile that is expertly leveraged in the creation of complex chemical products.[2][3] This guide provides an in-depth exploration of its synthesis, chemical properties, core applications, and the analytical methodologies required for its quality control. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple data recitation to explain the underlying chemical principles and the rationale behind established protocols, offering valuable insights for researchers, chemists, and drug development professionals.

Physicochemical and Structural Properties

The compound, with the CAS number 121-18-6, is an aromatic organic compound that typically appears as white flaky crystals.[4][5][6] Its key identifiers and properties are summarized below, providing a foundational understanding of its physical nature and chemical identity. The sulfonic acid group imparts high water solubility, a critical characteristic for its application in aqueous reaction media, such as in dyeing processes.[1][4][5][6]

| Property | Value | Source(s) |

| CAS Number | 121-18-6 | [4][7] |

| IUPAC Name | This compound | [4][7] |

| Molecular Formula | C₆H₄ClNO₅S | [4][6][7] |

| Molecular Weight | 237.62 g/mol | [4][7] |

| Appearance | White flaky crystals | [4][5][6] |

| Melting Point | 114-115 °C | [6][8] |

| Solubility | Highly soluble in water | [4][5][6] |

| Density | ~1.747 g/cm³ (Predicted) | [6][8] |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)O)[O-])Cl | [4] |

| InChI Key | RPKWNMFDAOACCX-UHFFFAOYSA-N | [4] |

Synthesis Pathway and Experimental Protocol

The industrial synthesis of this compound is most commonly achieved via the electrophilic nitration of p-chlorobenzenesulfonic acid.[3][4][6] This pathway is efficient and relies on well-understood aromatic substitution chemistry.

Synthesis Mechanism and Rationale

The reaction proceeds by treating p-chlorobenzenesulfonic acid with a nitrating agent, typically a mixture of nitric acid and concentrated sulfuric acid (mixed acid). The role of sulfuric acid is crucial; it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The sulfonic acid (-SO₃H) and chloro (-Cl) groups already present on the benzene ring are deactivating but ortho-, para-directing. However, the sulfonic acid group is a significantly stronger deactivating group and is sterically bulky. The incoming electrophile (NO₂⁺) is therefore directed to the position ortho to the chlorine and meta to the sulfonic acid group, yielding the desired 4-chloro-3-nitro product.

Controlling the reaction temperature is paramount. The nitration is an exothermic process, and maintaining a specific temperature range (typically 15-40°C) is necessary to ensure regioselectivity and prevent unwanted side reactions or over-nitration.[4][6][9]

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is a synthesized representation of established laboratory procedures.[9] It is designed to be self-validating through in-process checks.

Equipment:

-

Round-bottomed flask with a mechanical stirrer, thermometer, and dropping funnel.

-

Ice bath and heating mantle.

Reagents:

-

p-Chlorobenzenesulfonic acid

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (d = 1.52)

-

Saturated sodium chloride (brine) solution

Procedure:

-

Preparation: In the round-bottomed flask, carefully add p-chlorobenzenesulfonic acid to concentrated sulfuric acid with stirring. An exothermic reaction will occur.

-

Cooling: Cool the reaction mixture to 15-20°C using an ice bath. Effective cooling is critical for controlling the subsequent nitration step.

-

Nitration: Add fuming nitric acid dropwise via the dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature between 15 and 20°C. This step typically takes 1.5 to 2 hours.[9]

-

Reaction Completion: After the addition is complete, remove the cooling bath and continue stirring at room temperature for 3-4 hours. The mixture may become a stiff paste as the product begins to crystallize.[9]

-

In-Process Check: To validate the completion of the reaction, a nitrometer test can be performed to confirm that the residual nitric acid is minimal.[9]

-

Isolation: The reaction mixture is then carefully added to a cooled, saturated brine solution. This "salting out" process precipitates the sodium salt of the product due to the common ion effect and reduced solubility in the high ionic strength solution.

-

Filtration and Purification: The precipitate is collected by filtration. The resulting moist cake consists of the sodium salt of this compound.[9] For higher purity, the product can be recrystallized from hot water or dilute alcohol.[9] The free acid can be obtained by subsequent acidification.[4][6]

Chemical Reactivity and Industrial Applications

The utility of this compound stems from the distinct reactivity of its three functional groups, making it a versatile intermediate.[2]

-

Sulfonic Acid Group (-SO₃H): Confers water solubility and is a key functional handle in dye chemistry.[1]

-

Nitro Group (-NO₂): This electron-withdrawing group can be readily reduced to an amine (-NH₂). This transformation is fundamental for creating the diazo component used in azo dye synthesis.

-

Chlorine Atom (-Cl): As a good leaving group, it can be displaced in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups to build more complex molecules.[1]

Core Application: Azo Dye Intermediate

The most significant industrial application is its role as a precursor for azo dyes, which are prevalent in the textile, paper, and leather industries.[1][3][5] The process involves a two-step diazotization-coupling sequence.

-

Reduction & Diazotization: The nitro group is first reduced to an amine (e.g., using iron/acid or catalytic hydrogenation) to form 3-amino-4-chlorobenzenesulfonic acid. This amine is then treated with a nitrous acid source (typically sodium nitrite and a strong acid) to form a highly reactive diazonium salt.

-

Coupling Reaction: The diazonium salt then acts as an electrophile, reacting with an electron-rich coupling component (such as a phenol or an aromatic amine) in an electrophilic aromatic substitution reaction.[4] This coupling forms the characteristic azo linkage (-N=N-), which is the chromophore responsible for the dye's color.[3]

Caption: Logical pathway from the intermediate to the final azo dye.

Pharmaceutical and Agrochemical Synthesis

While its primary use is in dyes, the compound's reactive sites make it a valuable building block for more complex molecules in medicinal chemistry and agrochemical research.[2][4] It can serve as a precursor for synthesizing sulfonic acid-based prodrugs or other therapeutic compounds where precise molecular modifications are required.[4]

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its effective use as an intermediate. While specific validated methods for this exact compound are not extensively detailed in publicly available literature, standard analytical techniques for similar aromatic compounds can be readily adapted. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.[10][11]

| Analytical Method | Principle | Suitability for CAS 121-18-6 |

| HPLC-UV | Chromatographic separation and UV detection | Excellent: Ideal for purity assessment, quantification, and monitoring reaction progress.[10] |

| NMR Spectroscopy | Nuclear magnetic resonance | Excellent: Confirms molecular structure and identifies impurities.[4] |

| Mass Spectrometry (MS) | Mass-to-charge ratio measurement | Excellent: Provides accurate molecular weight and fragmentation data for identification.[4] |

| FTIR Spectroscopy | Infrared absorption by functional groups | Good: Confirms the presence of key functional groups (SO₃H, NO₂, C-Cl).[4] |

| Titrimetry | Acid-base titration | Fair: Can quantify the sulfonic acid group but is non-specific and less precise.[10] |

Recommended Protocol: Reversed-Phase HPLC-UV

This protocol is a robust starting point for developing a validated quality control method.

Rationale: Reversed-phase HPLC separates compounds based on hydrophobicity. The aromatic ring of the analyte will interact with the nonpolar stationary phase (e.g., C18), while a polar mobile phase elutes the compounds. A UV detector is highly effective as the aromatic nitro-compound strongly absorbs UV light.

Caption: General experimental workflow for HPLC analysis.

Instrumentation & Conditions:

-

HPLC System: With a quaternary pump, autosampler, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20mM potassium phosphate, pH 3.0) and acetonitrile. The exact ratio should be optimized (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~254 nm (to be confirmed by UV scan).

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh the sample to be tested, dissolve it in the mobile phase to a concentration within the calibration range, and filter through a 0.45 µm syringe filter to remove particulates.[10]

-

Analysis: Inject the calibration standards sequentially, followed by the sample solutions.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration and purity of the analyte in the sample can be determined from this curve.[10] This self-validating system ensures that the quantification is based on a direct comparison to a known standard under identical conditions.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is essential. The available safety data indicates it is an irritant.

| Safety Aspect | Recommendation | Source(s) |

| Personal Protection | Wear tightly fitting safety goggles, impervious clothing, and suitable gloves. Use a respirator if dust is generated. | [12] |

| First Aid (Eyes) | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. | [12][13][14] |

| First Aid (Skin) | Take off contaminated clothing immediately. Wash with plenty of soap and water. | [12][13][14] |

| First Aid (Inhalation) | Move the victim into fresh air. | [12][13][14] |

| Accidental Release | Avoid dust formation. Collect spillage for disposal. Prevent entry into drains. | [12] |

| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place. | [6][13][15] |

| Toxicity | Specific toxicity data (e.g., LD50) is largely unavailable in the provided sources. Handle with caution. | [12] |

Conclusion

This compound (CAS 121-18-6) is a compound of significant industrial value, primarily due to its role as a key intermediate in the synthesis of azo dyes. Its well-defined synthesis from p-chlorobenzenesulfonic acid and the predictable reactivity of its functional groups allow for its effective use in constructing complex chromophoric systems. Proper application of analytical techniques like HPLC is crucial for ensuring the high purity required for these subsequent transformations. Adherence to strict safety and handling protocols is mandatory to mitigate risks associated with its irritant nature. This guide has provided a comprehensive technical overview intended to equip researchers and chemical professionals with the necessary knowledge for the confident and safe utilization of this important chemical.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: this compound in Industrial Applications. [Link]

-

PrepChem.com. Preparation of this compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound: Properties, Synthesis, and Applications in Dye Intermediates. [Link]

-

PubChem. Benzenesulfonic acid, 4-chloro-3-nitro-. [Link]

-

ChemBK. (2024, April 9). This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Dye Manufacturing. [Link]

-

HBARSCI. This compound, 5 grams. [Link]

-

Pharmaffiliates. CAS No : 121-18-6| Chemical Name : this compound. [Link]

-

LookChem. Cas 121-18-6,this compound. [Link]

-

Tradeindia. 4 Chloro 3 Nitro Benzene Sulphonic Acid, 70% Minimum Purity For Reactive Dyes. [Link]

-

SIELC Technologies. (2018, May 16). 3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid. [Link]

-

Shubham Specialty Products. 4-Chloro-3-Nitrobenzoic Acid | Dyes Intermediate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy this compound | 121-18-6 [smolecule.com]

- 5. This compound | 121-18-6 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Benzenesulfonic acid, 4-chloro-3-nitro- | C6H4ClNO5S | CID 67132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cas 121-18-6,this compound | lookchem [lookchem.com]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid | SIELC Technologies [sielc.com]

- 12. echemi.com [echemi.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. This compound | 121-18-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-nitrobenzenesulfonic Acid

Introduction: The Strategic Importance of 4-Chloro-3-nitrobenzenesulfonic Acid

This compound, with the CAS number 121-18-6, is a pivotal intermediate in the chemical industry, particularly in the synthesis of dyes and pigments.[1] Its molecular structure, featuring a benzene ring substituted with a sulfonic acid group, a chlorine atom, and a nitro group, provides a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro and sulfonic acid groups activates the chlorine atom for nucleophilic aromatic substitution, while the sulfonic acid group imparts water solubility, a crucial property for many of its applications. This guide provides a comprehensive overview of the primary and alternative synthesis pathways for this compound, delves into the mechanistic underpinnings of these reactions, and offers detailed experimental protocols for its preparation and characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and application.

| Property | Value | Source |

| Molecular Formula | C6H4ClNO5S | [2] |

| Molecular Weight | 237.62 g/mol | [2] |

| Appearance | White flaky crystals | [2] |

| Solubility | Easily soluble in water | [2] |

| Density | 1.747 ± 0.06 g/cm³ (Predicted) | [2] |

Primary Synthesis Pathway: Nitration of p-Chlorobenzenesulfonic Acid

The most common and direct route to this compound involves the electrophilic nitration of p-chlorobenzenesulfonic acid. This method is favored for its relatively straightforward procedure and good yield.

Reaction Scheme

Caption: Nitration of p-Chlorobenzenesulfonic Acid.

Mechanistic Insights

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The benzene ring of p-chlorobenzenesulfonic acid, acting as a nucleophile, attacks the nitronium ion. The existing chloro and sulfonic acid groups are ortho, para-directing and meta-directing, respectively. However, the directing effect of the chloro group and the steric hindrance from the sulfonic acid group favor the introduction of the nitro group at the position ortho to the chlorine and meta to the sulfonic acid group.

Detailed Experimental Protocol

This protocol is a synthesis of established laboratory procedures.[2][3]

Materials:

-

p-Chlorobenzenesulfonic acid

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (specific gravity 1.52) or a 67% nitric acid solution[2][3]

-

Saturated sodium chloride solution

-

Ice

Equipment:

-

Round-bottom flask with a stirrer, thermometer, and dropping funnel

-

Ice bath

-

Heating mantle or water bath

-

Buchner funnel and flask

-

pH meter or pH paper

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask, add p-chlorobenzenesulfonic acid to concentrated sulfuric acid. Cool the mixture to 20°C using an ice bath.[2]

-

Nitration: While stirring vigorously, slowly add the nitric acid solution dropwise to the cooled mixture. The rate of addition should be controlled to maintain the reaction temperature between 15 and 20°C.[3] This exothermic reaction requires careful temperature management to prevent side reactions.

-

Reaction Completion: After the addition of nitric acid is complete, remove the ice bath and continue stirring at room temperature for 3-4 hours. The product may begin to crystallize, forming a stiff paste.[3]

-

Isolation by Salting Out: Pour the reaction mixture into a cooled, saturated solution of sodium chloride. This will precipitate the sodium salt of this compound.

-

Filtration: Filter the precipitate using a Buchner funnel and wash the filter cake with a small amount of cold, dilute salt solution.

-

Acidification: To obtain the free sulfonic acid, the sodium salt can be redissolved in hot water and acidified with a strong acid, such as hydrochloric acid, followed by cooling to induce crystallization.

-

Purification: The crude product can be purified by recrystallization from hot water or aqueous alcohol.[3]

Safety Precautions:

-

This reaction involves the use of highly corrosive and oxidizing acids (fuming nitric acid and concentrated sulfuric acid). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[4][5][6][7][8]

-

The reaction is exothermic; therefore, strict temperature control is crucial to prevent runaway reactions.

-

Have an appropriate neutralizing agent (e.g., sodium bicarbonate) readily available in case of spills.

Alternative Synthesis Pathway: Sulfonation of o-Chloronitrobenzene

An alternative route to this compound involves the sulfonation of o-chloronitrobenzene, followed by the hydrolysis of the resulting sulfonyl chloride.

Reaction Scheme

Caption: Synthesis via Sulfonation of o-Chloronitrobenzene.

Mechanistic Insights

In this pathway, o-chloronitrobenzene is first sulfonated using a strong sulfonating agent like chlorosulfonic acid. The directing effects of the chloro (ortho, para-directing) and nitro (meta-directing) groups favor the introduction of the sulfonyl chloride group at the position para to the chlorine atom. The resulting 4-chloro-3-nitrobenzenesulfonyl chloride is then hydrolyzed to the corresponding sulfonic acid.

Detailed Experimental Protocol

This protocol is based on patented industrial processes.[9]

Part 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

Materials:

-

o-Chloronitrobenzene

-

Chlorosulfonic acid

Equipment:

-

Jacketed reaction vessel with a stirrer, thermometer, and condenser

-

Ice water bath

Procedure:

-

Reaction Setup: Charge the reaction vessel with chlorosulfonic acid.

-

Addition of o-Chloronitrobenzene: Slowly add o-chloronitrobenzene to the chlorosulfonic acid while stirring.

-

Heating: Gradually heat the reaction mixture. The reaction is typically carried out at elevated temperatures, for instance, by initiating at 100°C and gradually increasing to 130°C.[9]

-

Reaction Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen chloride gas evolution.

-

Isolation: After the reaction is complete, the mixture is carefully poured into ice water to precipitate the 4-chloro-3-nitrobenzenesulfonyl chloride.

-

Filtration and Washing: The solid product is filtered, washed with cold water, and can be neutralized with a weak base like sodium bicarbonate before a final wash.[9]

Part 2: Hydrolysis to this compound

Materials:

-

4-Chloro-3-nitrobenzenesulfonyl chloride

-

Water or dilute aqueous base (e.g., sodium carbonate solution)

Equipment:

-

Reaction vessel with a stirrer and heating capabilities

Procedure:

-

Hydrolysis: The isolated 4-chloro-3-nitrobenzenesulfonyl chloride is suspended in water or a dilute basic solution.

-

Heating: The mixture is heated to promote the hydrolysis of the sulfonyl chloride to the sulfonic acid (or its salt). The hydrolysis is typically complete within an hour at boiling temperatures.[10]

-

Isolation: If the hydrolysis is performed in water, the resulting sulfonic acid can be isolated by cooling and crystallization. If a base is used, the solution of the salt can be acidified to precipitate the free sulfonic acid.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the arrangement of protons on the aromatic ring. The expected signals would be in the aromatic region, with coupling patterns consistent with a trisubstituted benzene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the benzene ring, with their chemical shifts influenced by the attached functional groups.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

Strong absorptions for the symmetric and asymmetric stretching of the S=O bonds in the sulfonic acid group (typically around 1350 and 1170 cm⁻¹).

-

Strong absorptions for the symmetric and asymmetric stretching of the N=O bonds in the nitro group (typically around 1530 and 1350 cm⁻¹).

-

O-H stretching of the sulfonic acid group (a broad band).

-

C-Cl stretching vibration.

-

Aromatic C-H and C=C stretching vibrations.[11]

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product and for separating it from any unreacted starting materials or byproducts. A reverse-phase HPLC method can be employed using a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[12]

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: the nitration of p-chlorobenzenesulfonic acid and the sulfonation of o-chloronitrobenzene followed by hydrolysis. The choice of method may depend on the availability of starting materials, desired scale of production, and safety considerations. Careful control of reaction conditions is paramount in both methods to ensure a high yield and purity of the final product. The in-depth understanding of the reaction mechanisms, coupled with rigorous characterization using modern analytical techniques, is essential for researchers and professionals in the fields of dye chemistry and drug development who utilize this versatile chemical intermediate.

References

-

Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt | SIELC Technologies. (2018, February 16). Retrieved from [Link]

-

Benzenesulfonic acid, 4-chloro-3-nitro- | C6H4ClNO5S | CID 67132 - PubChem. (n.d.). Retrieved from [Link]

-

Preparation of this compound - PrepChem.com. (n.d.). Retrieved from [Link]

-

Supporting information: - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents. (n.d.).

-

Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity - ResearchGate. (n.d.). Retrieved from [Link]

-

SAFE USE OF NITRIC ACID. (n.d.). Retrieved from [Link]

-

(PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride - ResearchGate. (2004, May 1). Retrieved from [Link]

-

NITRIC ACID SAFETY. (n.d.). Retrieved from [Link]

-

What safety precautions should I take when handling nitric acid? - Quora. (2016, May 22). Retrieved from [Link]

- DE2321332C2 - Process for the preparation of 2-nitro-5-chlorobenzenesulfonic acid ... - Google Patents. (n.d.).

-

3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid | SIELC Technologies. (2018, May 16). Retrieved from [Link]

-

EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS - Acta Chemica Malaysia. (n.d.). Retrieved from [Link]

-

The nitration of 2, 5-dichlorobenzenesulfonic acid - Digital Commons @ NJIT. (n.d.). Retrieved from [Link]

-

4-Chloro-3-nitrobenzoic acid - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

(A) - o-Nitrobenzenesulfonyl Chloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

This compound - gsrs. (n.d.). Retrieved from [Link]

-

Nitration of Chlorobenzene with Nitric Acid in a Continuous Installation - ResearchGate. (2001, November 1). Retrieved from [Link]

-

LAB QO 4 - Nitration of Chlorobenzene | PDF | Thin Layer Chromatography - Scribd. (n.d.). Retrieved from [Link]

- CN102432471B - Method for undergoing chlorobenzene nitration reaction by using micro-channel reactor - Google Patents. (n.d.).

-

This compound - ChemBK. (2024, April 9). Retrieved from [Link]

Sources

- 1. This compound | 121-18-6 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. prepchem.com [prepchem.com]

- 4. fishersci.at [fishersci.at]

- 5. NITRIC ACID, RED FUMING | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. ehs.ucr.edu [ehs.ucr.edu]

- 7. ehs.washington.edu [ehs.washington.edu]

- 8. quora.com [quora.com]

- 9. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Benzenesulfonic acid, 4-chloro-3-nitro- | C6H4ClNO5S | CID 67132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt | SIELC Technologies [sielc.com]

Physical characteristics of 4-Chloro-3-nitrobenzenesulfonic acid crystals

An In-depth Technical Guide to the Physical Characteristics of 4-Chloro-3-nitrobenzenesulfonic Acid Crystals

Abstract

This technical guide provides a comprehensive framework for the characterization of the crystalline state of this compound (CAS No: 121-18-6). As a pivotal intermediate in the synthesis of dyes and a potential building block in pharmaceutical development, a thorough understanding of its solid-state properties is critical for ensuring process control, product consistency, and performance.[1][2] While foundational physicochemical data for this compound are established, detailed public information on its crystal structure and potential polymorphism is scarce. This guide, therefore, adopts a methodological approach, providing researchers, scientists, and drug development professionals with not only the known characteristics but also the requisite experimental protocols to perform a comprehensive de novo analysis. We emphasize the causality behind each analytical choice, ensuring that the described workflows are self-validating and grounded in authoritative scientific principles.

Core Identity and Known Physicochemical Profile

This compound is an aromatic organic compound whose reactivity is dictated by its three functional groups: a sulfonic acid moiety, a nitro group, and a chlorine atom.[2][3] These groups make it a versatile precursor for a range of chemical transformations, including reduction of the nitro group, nucleophilic substitution of the chlorine, and reactions involving the acidic sulfonate group.[1][4]

The fundamental properties of the crystalline material are summarized below.

| Property | Value | Source(s) |

| CAS Number | 121-18-6 | [1][5] |

| Molecular Formula | C₆H₄ClNO₅S | [1] |

| Molecular Weight | 237.62 g/mol | [1] |

| Appearance | White flaky crystals | [1] |

| Melting Point | 114-115 °C | [5] |

| Solubility | Readily soluble in water | [1] |

Synthesis and Preparation of Crystalline Material

The quality of any physical characterization is fundamentally dependent on the purity and crystalline nature of the sample. The most common synthesis route involves the electrophilic nitration of 4-chlorobenzenesulfonic acid.[1]

Causality of Synthesis Choice: This route is efficient because the sulfonic acid group is a meta-director, while the ortho-, para-directing chloro group is less influential. Nitration thus preferentially occurs at the C3 position, ortho to the chlorine and meta to the sulfonic acid group.

Protocol 2.1: Synthesis and Recrystallization

-

Nitration: Charge a reactor with p-chlorobenzenesulfonic acid and concentrated sulfuric acid. Cool the mixture to below 20°C.[1]

-

Slowly add a stoichiometric amount of 67% nitric acid solution while maintaining the temperature, followed by a controlled ramp to 40°C for approximately 30-60 minutes to complete the reaction.[1]

-

Isolation: Quench the reaction mixture in a cooled, saturated brine solution to precipitate the crude product.

-

Filter the crude solid and wash with a small amount of cold water.

-

Recrystallization for High Purity Crystals: Dissolve the crude solid in a minimum amount of hot deionized water or an aqueous alcohol mixture.

-

Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.

-

Filter the purified crystals and dry under vacuum at a temperature well below the melting point (e.g., 40-50°C) until a constant weight is achieved.

Caption: Workflow for Synthesis and Purification.

Methodological Guide to Crystalline State Characterization

Given the absence of a public crystallographic profile, a systematic analytical approach is required.

Powder X-ray Diffraction (PXRD) for Phase Identification

Expertise & Causality: PXRD is the definitive technique for obtaining the unique "fingerprint" of a crystalline solid. The diffraction pattern is a direct consequence of the crystal lattice structure. As no reference pattern exists in open databases like the ICDD, the initial analysis serves to establish a benchmark for all future batches. This pattern is essential for identifying the solid form, assessing purity against potential crystalline impurities, and tracking changes during stability studies.

-

Sample Preparation: Gently grind a small amount (~50 mg) of the crystalline sample with a mortar and pestle to ensure a random distribution of crystal orientations and a fine particle size (typically 10-50 µm). This step is critical to avoid preferred orientation, an artifact where non-random crystal alignment biases peak intensities.

-

Mounting: Pack the powdered sample into a flat, zero-background sample holder. Use a glass slide to gently press the surface, ensuring it is flat and level with the holder's surface.

-

Instrument Setup: Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Data Acquisition: Scan the sample over a 2θ range of 2° to 40°. Use a step size of 0.02° and a dwell time of at least 1 second per step to ensure good signal-to-noise ratio.

-

Data Analysis: Process the raw data to identify the 2θ positions and relative intensities of the diffraction peaks. This pattern becomes the reference fingerprint for this crystalline phase.

Caption: Experimental Workflow for PXRD Analysis.

Thermal Analysis (DSC & TGA)

Expertise & Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide orthogonal and essential information about the thermal behavior of the material. DSC measures heat flow, allowing for the precise determination of the melting point and the detection of any solid-state phase transitions that might indicate polymorphism. TGA measures mass loss as a function of temperature, defining the material's thermal stability and decomposition pathway. Given reports of impact and friction sensitivity for this compound, understanding its thermal decomposition behavior is a critical safety parameter.[2]

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the crystalline powder into a non-hermetic aluminum pan. Crimp a lid onto the pan.

-

Experimental Program: Place the pan in the DSC cell. Heat the sample at a linear rate of 10 °C/min from ambient temperature (e.g., 25°C) to a temperature beyond the melt (e.g., 150°C) under a nitrogen purge.

-

Data Analysis: Analyze the resulting thermogram. The sharp endotherm corresponds to the melting event. The onset temperature of this peak is typically reported as the melting point. Any other thermal events (endotherms or exotherms) prior to the melt should be investigated as potential polymorphic transitions.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Experimental Program: Heat the sample at a rate of 10 °C/min from ambient temperature to an upper limit where full decomposition is expected (e.g., 600°C) under a nitrogen purge.

-

Data Analysis: Examine the TGA curve (Weight % vs. Temperature). The temperature at which significant weight loss begins is an indicator of thermal stability.

Caption: Data Interpretation from Thermal Analysis.

Vibrational Spectroscopy (FTIR/Raman)

Expertise & Causality: Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of functional groups. While PXRD analyzes the long-range order of the crystal lattice, FTIR provides information on the short-range molecular environment. It is highly sensitive to changes in hydrogen bonding and molecular conformation, making it an excellent complementary tool for identifying polymorphs. For the sodium salt of this compound, key absorptions are expected for the S=O stretch (~1180 cm⁻¹) and the asymmetric NO₂ stretch (~1530 cm⁻¹).[5] Similar characteristic peaks would be expected for the free acid.

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean and perform a background scan to capture the ambient spectrum.

-

Sample Application: Place a small amount of the crystalline powder directly onto the ATR crystal. Apply consistent pressure using the built-in clamp to ensure good contact.

-

Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction on the resulting spectrum if necessary and label the key peaks corresponding to the primary functional groups.

Polymorphism Screening: A Critical Workflow

Expertise & Causality: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in drug development and fine chemical manufacturing. Different polymorphs can have dramatically different physical properties, including solubility, stability, and melting point. A failure to identify and control the polymorphic form can lead to manufacturing issues and variable product performance. Therefore, a systematic screen is a mandatory step in robust characterization.

The goal of a polymorphism screen is to subject the compound to a wide range of crystallization conditions to encourage the nucleation and growth of any accessible solid forms.

Caption: Systematic Workflow for Polymorphism Screening.

Safety and Handling

A review of safety data indicates that this compound should be handled with appropriate care.

-

Handling: Operations should be conducted in a well-ventilated area or chemical fume hood to avoid the formation and inhalation of dust.[6] Wear suitable protective clothing, safety goggles, and impervious gloves.[6]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[6] The material should be stored sealed at room temperature.[5]

-

Hazards: The compound is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin. Furthermore, it has been noted to exhibit sensitivity to impact and friction, warranting careful handling and avoidance of mechanical shock.[2]

Conclusion

This compound is a crystalline solid with a well-defined melting point and aqueous solubility. While its fundamental properties are known, a comprehensive public profile of its solid-state characteristics, including its crystal structure and potential for polymorphism, is not available. This guide provides the necessary scientific context and detailed experimental methodologies for researchers to fully characterize this material. By systematically applying Powder X-ray Diffraction, Thermal Analysis, and Vibrational Spectroscopy, scientists can establish an authoritative in-house understanding of the material's physical properties, ensuring robust process development, batch-to-batch consistency, and product safety.

References

-

This compound - ChemBK. (2024). ChemBK. [Link]

-

Reactive Chemical Hazard - PDF Free Download - epdf.pub. (n.d.). epdf.pub. [Link]

-

Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. (2025). ResearchGate. [Link]

-

Synthesis of potentially bioactive PABA-related N-(aminoalkyl)lactamic amino acids and esters via selective SNAr reactions - ResearchGate. (2025). ResearchGate. [Link]

-

Optimizing Organic Synthesis: The Versatility of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. Buy this compound | 121-18-6 [smolecule.com]

- 2. epdf.pub [epdf.pub]

- 3. 3-Amino-4-chlorobenzenesulfonic acid | 98-36-2 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol | 1824268-31-6 [smolecule.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-3-nitrobenzenesulfonic Acid

Abstract: This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-3-nitrobenzenesulfonic acid (CAS No. 121-18-6).[1][2][3][4] Aimed at researchers, scientists, and professionals in drug development, this document details the experimental methodologies and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and grounding the analysis in established scientific principles, this guide serves as an authoritative resource for the structural elucidation and quality control of this important chemical intermediate.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₆H₄ClNO₅S.[1][2][4] Its structure, featuring a sulfonic acid group, a nitro group, and a chlorine atom on the benzene ring, makes it a versatile intermediate in the synthesis of pharmaceuticals and dyes.[3] Accurate and unambiguous characterization of this molecule is paramount for its application in complex synthetic pathways. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for confirming the molecular structure, identifying functional groups, and ensuring the purity of the compound. This guide delves into the core principles and practical application of these techniques for the comprehensive analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbon atoms in the aromatic ring.

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.2 - 8.4 | d | ~2.0 |

| H-5 | 7.8 - 8.0 | dd | ~8.5, 2.0 |

| H-6 | 7.6 - 7.8 | d | ~8.5 |

Predicted ¹³C NMR Spectral Data from PubChem [4]

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~140 |

| C-2 | ~125 |

| C-3 | ~148 |

| C-4 | ~132 |

| C-5 | ~130 |

| C-6 | ~128 |

Experimental Protocol: ¹H and ¹³C NMR

The successful acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent.[8][9] Given the compound's acidic nature and potential for hydrogen exchange, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended solvent. Ensure the sample is fully dissolved to create a homogenous solution.[8]

-

Solvent Selection Rationale: DMSO-d₆ is chosen for its ability to dissolve polar, acidic compounds and its non-exchangeable deuterium lock signal. The residual proton signal of DMSO-d₆ appears around 2.50 ppm and does not typically interfere with the aromatic region of interest.[10]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be used. However, due to the reactive nature of the sulfonic acid, indirect referencing to the solvent's residual peak is often preferred to avoid potential reactions.[9]

-

Data Acquisition: Transfer the solution to a high-quality 5 mm NMR tube.[8] The spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Parameter Optimization: Key acquisition parameters such as the number of scans, relaxation delay, and pulse width should be optimized to achieve a good signal-to-noise ratio. For ¹³C NMR, a longer relaxation delay may be necessary for the full observation of quaternary carbons.

Spectral Interpretation

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The proton at the C-2 position, being ortho to the strongly electron-withdrawing nitro group, will be the most deshielded. The splitting pattern (multiplicities) arises from the spin-spin coupling between adjacent protons and is crucial for assigning the signals to their respective positions.

The ¹³C NMR spectrum will display six signals for the six unique carbon atoms in the aromatic ring. The carbons directly attached to the electron-withdrawing substituents (C-1, C-3, and C-4) will be shifted significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy can confirm the presence of the sulfonic acid, nitro, and chloro-aromatic functionalities.

FTIR Spectral Data from PubChem [4]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400-2400 | O-H (in SO₃H) | Stretching (broad) |

| ~1600, ~1475 | Aromatic C=C | Stretching |

| ~1530 | N-O (in NO₂) | Asymmetric Stretching |

| ~1350 | N-O (in NO₂) | Symmetric Stretching |

| ~1170 | S=O (in SO₃H) | Asymmetric Stretching |

| ~1030 | S=O (in SO₃H) | Symmetric Stretching |

| ~800-900 | C-H | Out-of-plane Bending |

| ~750 | C-Cl | Stretching |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

As this compound is a solid, several sampling techniques are available.[3][11] The KBr pellet method is a common and effective choice for obtaining high-quality spectra of solid samples.[11]

Methodology:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.[11] The fine powder ensures minimal scattering of the IR beam.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, translucent pellet. The transparency of the pellet is critical for allowing the IR beam to pass through the sample.

-

Alternative Method (Thin Solid Film): An alternative is the thin solid film method, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.[12]

-

Data Acquisition: Place the KBr pellet or salt plate in the sample holder of an FTIR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹.[13] A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) absorptions.

Spectral Interpretation

The IR spectrum will be dominated by strong, broad absorption in the 3400-2400 cm⁻¹ region, characteristic of the O-H stretching vibration of the sulfonic acid group. The two strong and sharp peaks around 1530 cm⁻¹ and 1350 cm⁻¹ are indicative of the asymmetric and symmetric stretching of the nitro group, respectively. The presence of strong absorptions around 1170 cm⁻¹ and 1030 cm⁻¹ confirms the S=O stretches of the sulfonic acid group. The aromatic C=C stretching vibrations will appear in the 1600-1475 cm⁻¹ region, and the C-Cl stretch is expected at lower wavenumbers, around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and ionic molecules like sulfonic acids.[14]

Expected Mass Spectrometry Data

| Ion | m/z | Description |

| [M-H]⁻ | 235.95 | Deprotonated molecular ion |

| [M-H-SO₃]⁻ | 156.98 | Loss of sulfur trioxide |

| [M-H-NO₂]⁻ | 190.96 | Loss of nitrogen dioxide |

Note: The m/z values are calculated for the most abundant isotopes.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Given the acidic nature of the sulfonic acid group, negative ion mode ESI-MS is the most effective method for the analysis of this compound.[14][15]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water. The use of volatile buffers like ammonium acetate may be necessary to improve chromatographic peak shape if coupled with HPLC, but can also cause signal suppression.[15][16]

-

Ionization: Introduce the sample solution into the ESI source. A high voltage is applied to a capillary, causing the nebulized droplets to become charged.

-

Negative Ion Mode: The instrument is operated in negative ion mode to facilitate the deprotonation of the highly acidic sulfonic acid group, forming the [M-H]⁻ ion.[14]

-

Mass Analysis: The generated ions are then transferred into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

-

Fragmentation Analysis (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) can be performed. The [M-H]⁻ ion is selected and subjected to collision-induced dissociation (CID), causing it to fragment. The resulting fragment ions are then analyzed. Common fragmentation pathways for nitroaromatic sulfonic acids include the loss of SO₃ and NO₂.[17]

Spectral Interpretation

In negative ion mode ESI-MS, the most prominent peak is expected to be the deprotonated molecular ion [M-H]⁻ at an m/z corresponding to the molecular weight of the compound minus the mass of a proton (237.62 - 1.01 = 236.61). The high-resolution mass spectrum should show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation of the [M-H]⁻ ion would likely involve the neutral loss of SO₃ (80 Da) or NO₂ (46 Da), providing further confirmation of the structure.[17]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive framework for the characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the detailed carbon-hydrogen framework of the aromatic ring. IR spectroscopy confirms the presence of the key functional groups: sulfonic acid, nitro, and chloro-aromatic moieties. Finally, ESI-MS in negative ion mode provides definitive molecular weight information and structural confirmation through fragmentation analysis. The methodologies and interpretative guidance presented in this document serve as a valuable resource for scientists and researchers, ensuring the accurate identification and quality assessment of this important chemical compound.

References

-

Keough, T., Lacey, M. P., & Youngquist, R. S. (2000). Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 14(10), 924-9. Available at: [Link]

-

ChemBK. (2024). This compound - Physico-chemical Properties. Available at: [Link]

-

Holčapek, M., et al. (2004). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Journal of Mass Spectrometry, 39(1), 43-50. Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Available at: [Link]

-

Sládková, K., et al. (1999). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments, 41(1-2), 1-10. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Benzenesulfonic acid, 4-chloro-3-nitro-. PubChem Compound Database. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 121-18-6| Chemical Name : this compound. Available at: [Link]

-

Jemal, M., & Xia, Y. Q. (1997). Negative ion electrospray high-performance liquid chromatography-mass spectrometry method development for determination of a highly polar phosphonic acid/sulfonic acid compound in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 703(1-2), 167-75. Available at: [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy. Available at: [Link]

-

ASTM International. (2021). Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis (E1252-98(2021)). Available at: [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Available at: [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Available at: [Link]

-

Schmidt, K., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(13), 1989-2000. Available at: [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]

-

FDA Global Substance Registration System. (n.d.). This compound. Available at: [Link]

-

SpectraBase. (n.d.). 4-chloro-3-nitrobenzenesulfonamide - Optional[13C NMR] - Spectrum. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-3-nitrobenzoic acid. PubChem Compound Database. Available at: [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. Available at: [Link]

-

SpectraBase. (n.d.). 4-Chloro-3-nitrobenzenesulfonyl chloride - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

NIST. (n.d.). Benzoic acid, 4-chloro-3-nitro-. NIST Chemistry WebBook. Available at: [Link]

- Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

Sources

- 1. chembk.com [chembk.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 121-18-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. Benzenesulfonic acid, 4-chloro-3-nitro- | C6H4ClNO5S | CID 67132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-3-nitrobenzenesulfonyl chloride(97-08-5) 13C NMR spectrum [chemicalbook.com]

- 6. 4-Chloro-3-nitrobenzenesulfonyl chloride(97-08-5) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Chloro-3-nitrobenzoic acid(96-99-1) 1H NMR spectrum [chemicalbook.com]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. store.astm.org [store.astm.org]

- 14. holcapek.upce.cz [holcapek.upce.cz]

- 15. Negative ion electrospray high-performance liquid chromatography-mass spectrometry method development for determination of a highly polar phosphonic acid/sulfonic acid compound in plasma. Optimization of ammonium acetate concentration and in-source collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 4-Chloro-3-nitrobenzenesulfonic Acid: From Industrial Intermediate to Pharmaceutical Precursor